molecular formula C5H6BrNO2 B13530189 (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol

Cat. No.: B13530189
M. Wt: 192.01 g/mol
InChI Key: DUVOSOWXFVVVBU-UHFFFAOYSA-N
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Description

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is a chemical compound that belongs to the oxazole family It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and a hydroxymethyl group at the 3rd position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol typically involves the bromination of 5-methyl-1,2-oxazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 5-methyl-1,2-oxazole with bromine in the presence of a suitable solvent to yield 4-bromo-5-methyl-1,2-oxazole. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to produce the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methyl-1,2-oxazol-3-yl)methanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 4-Bromo-5-methyl-1,2-oxazol-3-carboxylic acid.

    Reduction: 5-Methyl-1,2-oxazol-3-yl)methanol.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (4-Iodo-3-methylisoxazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.

    (4-Bromo-oxazol-2-yl)-methanol: Similar structure but with the bromine atom at a different position.

    (4-Chloro-5-methyl-1,2-oxazol-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine

Uniqueness

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom at the 4th position and the hydroxymethyl group at the 3rd position makes it a versatile intermediate for various synthetic applications and a valuable compound for research .

Biological Activity

(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanol is a heterocyclic compound with potential biological activities. This article reviews its biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position and a methyl group at the 5-position of the oxazole ring. Its unique structure allows for diverse interactions with biological macromolecules, influencing its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The antibacterial activity was quantified using MIC values against several pathogens:

Pathogen MIC (mg/mL)
Staphylococcus aureus (MRSA)0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound is particularly effective against resistant strains like MRSA, making it a candidate for further development in antibiotic therapies .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity:

Fungal Strain MIC (mg/mL)
Candida albicans0.039
Fusarium oxysporum0.056

The compound's ability to inhibit fungal growth suggests potential applications in treating fungal infections .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have assessed its effects on various cancer cell lines, including:

Cell Line Effect
HeLa (cervical carcinoma)Significant inhibition of proliferation
A549 (lung carcinoma)Moderate inhibition of proliferation

The compound's mechanism of action appears to involve interaction with cellular pathways that regulate cell growth and apoptosis .

The biological activity of this compound is believed to stem from its ability to form hydrogen bonds and halogen bonds with target proteins and nucleic acids. This interaction can disrupt normal cellular functions, leading to antimicrobial and anticancer effects.

Case Studies

  • Study on Antibacterial Properties : A recent investigation evaluated the efficacy of various oxazole derivatives, including this compound, against resistant bacterial strains. The study found that the compound significantly inhibited growth at low concentrations, highlighting its potential as a lead compound for antibiotic development .
  • Antifungal Efficacy Assessment : Another study focused on the antifungal activity of this compound against clinical isolates of Candida species. The results showed promising antifungal activity, suggesting its utility in treating opportunistic fungal infections in immunocompromised patients .

Properties

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

(4-bromo-5-methyl-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3

InChI Key

DUVOSOWXFVVVBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)CO)Br

Origin of Product

United States

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